HDAC6 vs. HDAC1/8 Isoform Selectivity: A Unique Signature
N-(2-Fluorobenzyl)-2,4-dimethylaniline exhibits a distinct HDAC isoform inhibition profile characterized by potent inhibition of HDAC6 and HDAC8, while demonstrating significantly weaker activity against HDAC1 [1].
| Evidence Dimension | Inhibitory Activity (IC50) across Human HDAC Isoforms |
|---|---|
| Target Compound Data | HDAC6: IC50 = 18 nM; HDAC8: IC50 = 16 nM; HDAC1: IC50 = 7,200 nM |
| Comparator Or Baseline | Cross-isoform comparison for the same compound |
| Quantified Difference | HDAC6 is 400-fold more potently inhibited than HDAC1; HDAC8 is 450-fold more potently inhibited than HDAC1. |
| Conditions | Inhibition of human recombinant HDAC isoforms (unknown origin) using Fluor de Lys as a substrate in a fluorescence-based analysis [1]. |
Why This Matters
This specific selectivity signature (HDAC6/8 > HDAC1) defines a unique chemical tool profile, distinguishing it from non-selective pan-HDAC inhibitors and guiding its application in studying specific deacetylase biology.
- [1] BindingDB. (2025). BDBM50421816 (CHEMBL5273465) - N-(2-Fluorobenzyl)-2,4-dimethylaniline. BindingDB Database. View Source
